molecular formula C9H11NO B13930419 4-Cyclopropyl-5-methylpyridin-2(1H)-one

4-Cyclopropyl-5-methylpyridin-2(1H)-one

Cat. No.: B13930419
M. Wt: 149.19 g/mol
InChI Key: ROFVKJROTVNTLN-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-methyl-2(1H)-Pyridinone is a heterocyclic organic compound that features a pyridinone ring substituted with cyclopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-methyl-2(1H)-Pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

4-cyclopropyl-5-methyl-2(1H)-Pyridinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-5-methyl-2(1H)-Pyridinone: shares structural similarities with other pyridinone derivatives, such as 4-cyclopropyl-2(1H)-Pyridinone and 5-methyl-2(1H)-Pyridinone.

    Unique Features: The presence of both cyclopropyl and methyl groups in 4-cyclopropyl-5-methyl-2(1H)-Pyridinone distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO/c1-6-5-10-9(11)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)

InChI Key

ROFVKJROTVNTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=C1C2CC2

Origin of Product

United States

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